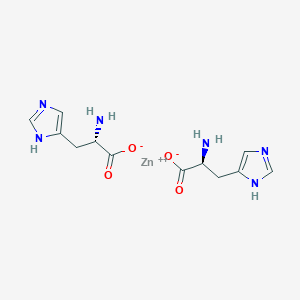

Zinc bis(histidinate)

Description

Structure

3D Structure of Parent

Properties

CAS No. |

144071-79-4 |

|---|---|

Molecular Formula |

C12H16N6O4Zn |

Molecular Weight |

373.7 g/mol |

IUPAC Name |

zinc;(2S)-2-amino-3-(1H-imidazol-5-yl)propanoate |

InChI |

InChI=1S/2C6H9N3O2.Zn/c2*7-5(6(10)11)1-4-2-8-3-9-4;/h2*2-3,5H,1,7H2,(H,8,9)(H,10,11);/q;;+2/p-2/t2*5-;/m00./s1 |

InChI Key |

BRKFIPNBXFDCDM-MDTVQASCSA-L |

SMILES |

C1=C(NC=N1)CC(C(=O)[O-])N.C1=C(NC=N1)CC(C(=O)[O-])N.[Zn+2] |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)[O-])N.C1=C(NC=N1)C[C@@H](C(=O)[O-])N.[Zn+2] |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)[O-])N.C1=C(NC=N1)CC(C(=O)[O-])N.[Zn+2] |

Synonyms |

zinc bis(histidinate) zinc bis(histidinate), (65)Zn-labeled, N,O-isomer zinc bis(histidinate), N,N(3)-isomer zinc-bis-histidinate Zn(His)2 Zn-His(2) |

Origin of Product |

United States |

Synthetic Methodologies for Bis Histidinato Zinc Ii Preparation

Chemical Synthesis Pathways and Reaction Conditions

The preparation of bis(histidinato)zinc(II) can be achieved through several synthetic routes, primarily involving the reaction of a zinc source with L-histidine or its derivatives. The choice of reactants and conditions is crucial in determining the final product's characteristics.

Synthesis from Zinc Hydroxide (B78521) and L-Histidine

A common and effective method for synthesizing bis(histidinato)zinc(II) involves the reaction of zinc hydroxide with L-histidine. nih.gov This pathway is advantageous as it is designed to produce a final product free of counter-ions, such as chloride or nitrate (B79036), which can be challenging to remove and may cause irritation in dermatological applications. nih.gov

The synthesis process typically begins with the preparation of zinc hydroxide. This is achieved by reacting a zinc(II) salt, such as zinc(II) chloride, with a base like sodium hydroxide (NaOH). nih.gov The resulting zinc hydroxide, an aqueous suspension, is then reacted directly with L-histidine. nih.gov The reaction proceeds until the zinc hydroxide suspension completely disappears, indicating the formation of the zinc(II) complex with histidine. nih.gov This method has been successfully used to synthesize not only bis(histidinato)zinc(II) but also other zinc-amino acid complexes. nih.gov

Synthesis from Zinc(II) Salts and Histidine Derivatives

An alternative approach involves the direct reaction of a zinc(II) salt, such as zinc chloride (ZnCl₂) or zinc acetate (B1210297), with histidine or its derivatives. ijcrt.orgd-nb.info This method is often straightforward but requires careful consideration of the solvent and reaction conditions to ensure the desired product is formed and to facilitate the removal of byproducts. ijcrt.org

For instance, zinc(II) Schiff base complexes can be synthesized by dissolving a zinc(II) salt in a polar solvent like methanol, ethanol (B145695), or acetonitrile (B52724), followed by the addition of the Schiff base ligand. ijcrt.org Heating the mixture often accelerates the reaction. ijcrt.org

In another variation, researchers have synthesized zinc-histidine complexes using histidine derivatives. For example, L-benzyloxycarbonyl histidine (Z-L-His) has been reacted with a zinc chloride solution in the presence of sodium hydroxide to form a self-assembled esterase mimic. mdpi.com Another patented method describes a multi-step process starting with the reaction of L-histidine and p-toluene sulfonic acid, followed by reactions with azelaic acid and then a zinc precursor to form a zinc-histidine self-assembly biomimetic complex. google.com

The choice of zinc salt can influence the coordination of the final complex. Studies have shown that zinc acetate may lead to complexes with a higher number of histidine groups compared to zinc chloride. researchgate.net

Strategic Considerations for Counter-Ion Exclusion in Synthetic Products

A critical aspect of synthesizing bis(histidinato)zinc(II) for certain applications, particularly in pharmaceuticals and dermatology, is the exclusion of counter-ions from the final product. nih.gov Counter-ions like chloride (Cl⁻), nitrate (NO₃⁻), or sulfate (B86663) (SO₄²⁻) can originate from the starting zinc salts and may cause undesirable effects. nih.gov

The synthesis method utilizing zinc hydroxide and L-histidine is specifically designed to circumvent this issue. nih.gov By preparing the zinc hydroxide intermediate and then reacting it with histidine, the final bis(aminoacidate) zinc(II) complex is formed without the presence of these potentially irritating counter-ions. nih.gov

When using zinc(II) salts directly, the removal of water-soluble byproducts, such as sodium chloride (NaCl) formed when using a sodium salt of the amino acid, can be challenging, especially for water-soluble complexes. nih.gov Therefore, for such complexes, the zinc hydroxide method is preferred. nih.gov For poorly water-soluble complexes, a method involving the reaction of a zinc(II) salt with the sodium salt of the amino acid can be employed, as the byproduct can be more easily separated. nih.gov

Optimization of Reaction Parameters for Yield and Purity

Optimizing reaction parameters is essential to maximize the yield and purity of bis(histidinato)zinc(II). Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the molar ratio of reactants.

The solvent system plays a crucial role. Polar solvents like water, methanol, and ethanol are commonly used due to their ability to dissolve the reactants. nih.govijcrt.org The choice of solvent can also influence the coordination environment of the zinc ion. researchgate.net

Reaction temperature is another important factor. While some syntheses can be performed at room temperature, elevated temperatures are often used to increase the reaction rate and drive the reaction to completion. ijcrt.org For example, in the synthesis of zinc(II) Schiff base complexes, heating to 50-80°C is typical. ijcrt.org

The molar ratio of the zinc source to histidine or its derivative is also a critical parameter that is carefully controlled to ensure the formation of the desired bis(histidinato) complex. mdpi.com

Purification of the final product is a final and crucial step in optimization. Techniques such as recrystallization from appropriate solvents are often employed to remove any unreacted starting materials or byproducts, leading to a product of high purity. ijcrt.orgd-nb.info The purity of the synthesized product is often confirmed using analytical techniques such as elemental analysis and nuclear magnetic resonance (NMR) spectroscopy. nih.govd-nb.info

Advanced Spectroscopic and Crystallographic Characterization of Bis Histidinato Zinc Ii Structure

Spectroscopic Analysis for Elucidating Coordination Environment

Spectroscopic techniques are indispensable for probing the metal-ligand interactions in zinc bis(histidinate). By examining the electronic and nuclear responses to electromagnetic radiation, detailed information regarding the coordination number, geometry, and the nature of the coordinating atoms can be derived.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure of zinc bis(histidinate) in solution and the solid state. As a diamagnetic d¹⁰ metal ion, Zn(II) allows for the acquisition of high-resolution NMR spectra of its ligands. The chemical shifts of the histidine ligand's nuclei are highly sensitive to the coordination event.

Proton (¹H) NMR: ¹H NMR titration experiments show that histidine binds strongly to Zn(II) ions at a biologically relevant pH of 7.4, with a stoichiometry of 1:2 (Zn(II):histidine). The coordination of histidine to the zinc ion leads to a deshielding (downfield shift) of the proton signals, particularly for the imidazole (B134444) ring protons, which is indicative of the involvement of the imidazole nitrogens in binding.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides more direct evidence of the coordination sites. Upon complexation with zinc, significant changes in the chemical shifts of the carboxylate carbon, the α-carbon, and the imidazole ring carbons are observed. rsc.org A detailed study of the Zn(II)-L-histidine system as a function of pH allowed for the determination of the ¹³C chemical shifts for the [Zn(His)₂] species. rsc.org For instance, the coordination of the imidazole nitrogen with Zn(II) is indicated by a downfield shift of the Cδ2 and Cγ carbons of the imidazole ring. researchgate.net Similarly, shifts in the carboxylate carbon signal confirm the involvement of this group in the coordination sphere. rsc.orgresearchgate.net

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| COO⁻ (Carboxylate) | 181.7 |

| Cα (Alpha-carbon) | 56.3 |

| Cβ (Beta-carbon) | 28.9 |

| Cγ (Imidazole) | 137.2 |

| Cδ2 (Imidazole) | 119.0 |

| Cε1 (Imidazole) | 134.4 |

Nitrogen-15 (¹⁵N) NMR: Solid-state ¹⁵N NMR, often used in conjunction with theoretical DFT calculations, can unambiguously identify the coordinating nitrogen atoms. researchgate.net At neutral pH, studies suggest that the zinc ion is coordinated by the Nτ (Nδ1) and Nα (amino) sites of the two histidine molecules. researchgate.net As the pH increases, deprotonation can occur at the Nπ (Nε2) site, which may also become involved in binding. researchgate.net These studies provide a comprehensive set of benchmark values for NMR parameters in various histidine-Zn(II) binding complexes. researchgate.net

Infrared (IR) spectroscopy is a valuable technique for determining how the histidinate ligand binds to the central zinc ion. The vibrational frequencies of functional groups within the histidine molecule, particularly the carboxylate (COO⁻) and amino (NH₂) groups, are altered upon coordination. ias.ac.in

The coordination mode of the carboxylate group is of particular interest. The difference (Δν) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the COO⁻ group can distinguish between monodentate, bidentate, and bridging coordination modes. researchgate.net In many zinc-amino acid complexes, the histidine ligand coordinates in a tridentate manner, involving the amino nitrogen, an imidazole nitrogen, and a carboxylate oxygen. rasayanjournal.co.in This tridentate coordination is confirmed by shifts in the characteristic vibrational frequencies of these groups compared to the free ligand. rasayanjournal.co.in The absence of a broad band in the 3100-3400 cm⁻¹ range can indicate the non-coordination of water molecules to the metal center. ias.ac.in Furthermore, low-intensity bands observed in the far-IR region (460–500 cm⁻¹) can be assigned to the Zn-N stretching vibrations. ias.ac.in

| Frequency Range (cm⁻¹) | Vibrational Assignment | Indication |

|---|---|---|

| ~1600-1650 | νₐₛ(COO⁻) - Asymmetric stretch | Shift upon coordination; Δν value indicates coordination mode (monodentate, bidentate, etc.). researchgate.net |

| ~1400-1440 | νₛ(COO⁻) - Symmetric stretch | |

| ~3100-3300 | ν(N-H) of amino group | Shift indicates coordination of the amino group. |

| ~1500-1600 | C=C and C=N ring stretching of imidazole | Shift indicates coordination of an imidazole nitrogen. |

| 460-500 | ν(Zn-N) | Direct evidence of metal-nitrogen bond formation. ias.ac.in |

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. However, for zinc(II) complexes, its application for direct geometric inference is limited. The Zn(II) ion has a completely filled d-shell (d¹⁰ configuration), which means it does not exhibit d-d electronic transitions that are characteristic of transition metals with partially filled d-orbitals and are highly sensitive to coordination geometry. researchgate.net

Consequently, the UV-Vis spectrum of zinc bis(histidinate) is typically dominated by intense ligand-centered (π→π*) or ligand-to-metal charge transfer (LMCT) bands, usually occurring in the ultraviolet region. While these bands are not directly indicative of a specific geometry (e.g., tetrahedral vs. octahedral), the coordination environment can subtly influence their position and intensity. A more powerful approach involves using a spectroscopic probe, such as substituting the diamagnetic Zn(II) with a paramagnetic ion like Cobalt(II). nih.gov The d-d transitions of the Co(II) probe ion are readily observed in the visible region and can serve as an excellent and sensitive tool to determine the number of ligands and infer the coordination geometry of the original zinc site. nih.gov

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique applicable only to species with unpaired electrons. Since Zn(II) is a d¹⁰ ion, it is EPR-silent. To probe the zinc coordination site using this method, a small amount of a paramagnetic ion, such as Cu(II) (d⁹) or Mn(II) (d⁵), is intentionally introduced into the zinc bis(histidinate) host lattice. rasayanjournal.co.inacs.org The resulting EPR spectrum from the dopant ion acts as a sensitive reporter on the structure and symmetry of the site it occupies, which is assumed to be identical to that of the substituted zinc ion.

Studies on Cu(II)-doped Zn(II) bis(d,l-histidino)pentahydrate have revealed detailed information about the coordination environment. acs.orgconicet.gov.ar At room temperature (298 K), the EPR spectra are consistent with a single copper site exhibiting rhombic symmetry. acs.orgconicet.gov.ar However, upon cooling below a transition temperature (T_c = 268 K), the spectrum changes to one that can be assigned to two distinct copper ions with axial symmetry. acs.orgconicet.gov.ar This phenomenon is interpreted as the result of the copper ions hopping randomly between different states, linked to dynamic disorder in the crystal lattice. acs.orgconicet.gov.ar

Similarly, studies of Mn(II)-doped zinc L-histidine hydrochloride crystals show an EPR spectrum with a resonance line suggesting a near-octahedral symmetry for the Mn(II) ions within the host lattice. rasayanjournal.co.in

| System | Temperature | Symmetry | g-values | Reference |

|---|---|---|---|---|

| Cu(II) in Zn(d,l-histidine)₂ | > 268 K | Rhombic | g₁ ≠ g₂ ≠ g₃ | acs.orgconicet.gov.ar |

| Cu(II) in Zn(d,l-histidine)₂ | < 268 K | Axial (two sites) | g_∥, g_⊥ | acs.orgconicet.gov.ar |

| Mn(II) in Zn(II) L-Histidine·HCl·H₂O | Room Temp. | Near-Octahedral | g ≈ 1.9862 | rasayanjournal.co.in |

X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful element-specific technique for determining the local geometric and electronic structure around an absorbing atom. For zinc bis(histidinate), measuring the spectrum at the zinc K-edge provides precise information on the average coordination number, the identity of the coordinating atoms (e.g., N or O), and the average zinc-ligand bond distances. nih.govacs.org

The Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum is particularly useful for structural details. Analysis of EXAFS data for zinc-histidine model complexes indicates that zinc is typically coordinated by four nitrogen atoms from the imidazole rings at an average distance of 2.03 Å. princeton.edu In other biological contexts, EXAFS has identified zinc binding sites composed of two histidine and two cysteine residues arranged in a tetrahedral geometry. nih.gov Studies on enzymes with similar binuclear zinc centers have yielded average Zn-ligand distances of 1.97 Å with a coordination number of 4.0. nih.gov The X-ray Absorption Near Edge Structure (XANES) region, or the edge of the spectrum, is sensitive to the coordination geometry and can help distinguish between different coordination numbers, such as 4-coordinate (tetrahedral) versus 6-coordinate (octahedral) environments. acs.org

| System | Parameter | Value | Reference |

|---|---|---|---|

| Aqueous Zn-(histidine)₄ complex | Coordination | 4 N atoms | princeton.edu |

| Aqueous Zn-(histidine)₄ complex | Zn-N distance | 2.03 Å | princeton.edu |

| Binuclear Zn²⁺ catalytic site | Average Zn-ligand distance | 1.97 ± 0.02 Å | nih.gov |

| Binuclear Zn²⁺ catalytic site | Coordination Number | 4.0 | nih.gov |

Single-Crystal X-ray Diffraction for Definitive Structural Determination

Structural studies on crystals of Zn(II) bis(d,l-histidino)pentahydrate have been performed at different temperatures. acs.orgconicet.gov.ar These analyses provide a definitive picture of the coordination sphere around the zinc(II) ion. The zinc atom is typically found in a distorted octahedral or tetrahedral geometry. mdpi.com In such structures, each histidine ligand acts in a tridentate fashion, coordinating to the central zinc ion through the amino nitrogen, one of the imidazole ring nitrogens, and one oxygen atom from the carboxylate group. The remaining coordination sites, if the geometry is octahedral, are often occupied by water molecules. The crystal structure also reveals details about hydrogen bonding networks and the packing of molecules within the crystal lattice. acs.orgconicet.gov.ar

| Parameter | Description |

|---|---|

| Crystal System | The fundamental symmetry of the crystal lattice (e.g., Orthorhombic). rasayanjournal.co.in |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁2₁2₁). rasayanjournal.co.in |

| Coordination Geometry | The arrangement of ligands around the Zn(II) ion (e.g., Distorted Octahedral). |

| Zn-N (amino) distance | The bond length between zinc and the amino nitrogen. |

| Zn-N (imidazole) distance | The bond length between zinc and the coordinated imidazole nitrogen. |

| Zn-O (carboxylate) distance | The bond length between zinc and a carboxylate oxygen. |

| N-Zn-N angles | Bond angles defining the geometry of the coordination sphere. |

Molecular Conformation and Stereochemistry of the Bis(histidinato)zinc(II) Moiety

In the bis(histidinato)zinc(II) complex, two histidine ligands coordinate to a central zinc ion. Histidine, being a chiral amino acid, introduces stereochemical considerations into the complex. The naturally occurring L-histidine is the most common form studied in these complexes. The coordination of two L-histidine molecules to a single zinc center can result in different diastereomers, depending on the relative orientation of the amino acid side chains.

Elucidation of Zinc(II) Coordination Geometry and Number

The coordination geometry of the zinc(II) ion in bis(histidinato)zinc(II) is a subject of considerable interest, with studies revealing a degree of flexibility. While zinc(II) complexes commonly exhibit tetrahedral or octahedral geometries, the specific arrangement in zinc bis(histidinate) can vary depending on the solid-state packing or solution conditions. nih.gov

In the solid state, X-ray crystallography has been instrumental in defining the coordination sphere. Some studies have identified a distorted tetrahedral geometry for the zinc(II) center. nih.gov However, an octahedral coordination environment is also frequently observed, particularly in solution. cas.czresearchgate.net This highlights that the coordination number of zinc in this complex is not fixed and can be influenced by the surrounding environment. The flexible coordination geometry of the Zn2+ ion, which lacks ligand field stabilization energy, allows it to readily adapt its coordination sphere. nih.govnih.gov

| Coordination Site | Typical Donor Atoms |

| Primary | Amino Nitrogen, Imidazole Nitrogen, Carboxylate Oxygen |

| Axial (in octahedral geometry) | Water molecules or other solvent molecules |

Analysis of Chelate Ring Formation and Conformation

The tridentate binding of each histidine ligand to the zinc(II) ion results in the formation of two five-membered chelate rings. One ring is formed by the coordination of the α-amino group and the carboxylate group, while the second is formed by the α-amino group and a nitrogen atom from the imidazole side chain. cas.czresearchgate.net The formation of these stable chelate rings is a significant driving force for the complexation of zinc by histidine.

Intermolecular Hydrogen Bonding Networks and Crystal Packing

In the solid state, molecules of bis(histidinato)zinc(II) are organized into a well-defined crystal lattice through a network of intermolecular hydrogen bonds. acs.org These interactions primarily involve the uncoordinated carboxylate oxygen atoms, the amine protons, and the imidazole N-H protons of the histidine ligands, as well as any co-crystallized solvent molecules. researchgate.net

Characterization of Structural Disorder and Polymorphism

The existence of different crystalline forms, or polymorphs, is a known phenomenon in coordination compounds. nih.govmdpi.com For bis(histidinato)zinc(II), the possibility of polymorphism arises from the flexibility of the histidine ligand and the variable coordination geometry of the zinc(II) ion. researchgate.net Different crystallization conditions, such as solvent system, temperature, and pH, can lead to the formation of distinct crystal structures with different unit cell parameters and packing arrangements.

Structural disorder, where there is a lack of perfect periodicity in the crystal lattice, can also be observed. This can manifest as conformational disorder in the flexible side chains of the histidine ligands or as occupational disorder if different species occupy the same crystallographic site. Characterizing such disorder is crucial for a complete understanding of the crystal structure.

Theoretical and Computational Chemistry Approaches to Structure and Bonding

In conjunction with experimental techniques, theoretical and computational methods provide invaluable insights into the electronic structure, bonding, and energetics of bis(histidinato)zinc(II). mdpi.comacs.orgnih.govmdpi.comuwa.edu.au

Density Functional Theory (DFT) Calculations for Electronic and Spatial Structures

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of metal complexes, including zinc bis(histidinate). mdpi.comacs.orgnih.govmdpi.com DFT calculations allow for the optimization of the molecular geometry, providing theoretical structures that can be compared with experimental crystallographic data. rsc.org

These calculations also yield detailed information about the electronic structure of the complex. Analysis of the molecular orbitals, charge distribution, and electrostatic potential can elucidate the nature of the zinc-histidine bonds. uwa.edu.au For instance, DFT studies can quantify the covalent and electrostatic contributions to the coordination bonds and explain the relative stabilities of different possible isomers and coordination geometries. acs.org Theoretical investigations have explored both 1:1 and 1:2 metal-to-ligand complexes to understand their structural features and relative stability. mdpi.com

| Calculated Property | Significance |

| Optimized Geometry | Predicts bond lengths, bond angles, and overall conformation for comparison with experimental data. |

| Electronic Energy | Allows for the determination of the relative stability of different isomers and conformations. |

| Molecular Orbitals (HOMO/LUMO) | Provides insight into the electronic transitions and reactivity of the complex. |

| Natural Bond Orbital (NBO) Analysis | Quantifies the charge distribution and the nature of the donor-acceptor interactions in the coordination bonds. |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. wikipedia.org

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org In a study of the analogous bis(histidinato)nickel(II) complex, the HOMO was found to be primarily localized on the metal atom and the 2-amino-propanoic acid part of the histidine ligand. academie-sciences.fr In contrast, the LUMO was predominantly located on the imidazole ring, with a smaller contribution from the metal. academie-sciences.fr This distribution suggests that different parts of the molecule are involved in electron donation and acceptance.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. researchgate.netnih.gov These descriptors provide a quantitative framework for understanding the molecule's behavior in chemical reactions.

| Descriptor | Formula | Interpretation |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Describes the tendency of electrons to escape from the system. A higher chemical potential indicates greater reactivity. ias.ac.inresearchgate.net |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and stability. nih.govias.ac.in |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a higher softness value indicates greater reactivity. nih.gov |

| Electronegativity (χ) | χ = -μ | Represents the ability of a molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of a molecule to accept electrons. ias.ac.in |

This table presents the definitions and interpretations of common global reactivity descriptors derived from HOMO and LUMO energies.

These descriptors are valuable for comparing the reactivity of different molecules and for predicting how bis(histidinato)zinc(II) might interact with other chemical species.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. libretexts.org The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential.

For transition metal complexes, the MEP provides valuable insights into the coordination environment and the influence of the metal ion on the ligand's electronic structure. researchgate.net A computational study of transition metal-histidine complexes, including those with Zn²⁺, utilized electrostatic potential maps to analyze their electronic properties. nih.gov These maps help in understanding the charge distribution and identifying the regions most likely to be involved in interactions with other molecules, such as substrates or other biological macromolecules.

Natural Bond Orbital (NBO) Analysis and Mulliken Atomic Charges

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and core orbitals. researchgate.netmolfunction.com This analysis allows for the quantification of donor-acceptor interactions, which are crucial for understanding the stability of the molecule.

In metal complexes, NBO analysis can elucidate the nature of the metal-ligand bonds. For instance, in a study of aquated zinc complexes, NBO analysis revealed significant charge transfer from the lone pairs of the oxygen atoms of the water ligands to the virtual orbitals of the Zn²⁺ ion. longdom.org This charge transfer, which represents the donation of electrons from the ligand to the metal, is a key feature of the coordinate covalent bond and contributes significantly to the stability of the complex. longdom.org A similar analysis of bis(histidinato)zinc(II) would quantify the electron donation from the nitrogen and oxygen atoms of the histidine ligands to the central zinc ion.

Mulliken atomic charges are one of the most common methods for calculating the partial charge on each atom in a molecule. pku.edu.cn This method partitions the total electron density among the atoms based on the basis functions used in the quantum chemical calculation. While widely used due to its simplicity, the Mulliken scheme has known limitations, such as a strong dependence on the basis set used in the calculation.

Alternative methods, such as Natural Population Analysis (NPA) , which is part of the NBO framework, often provide more stable and chemically intuitive atomic charges. researchgate.net A theoretical study on transition metal-histidine complexes employed NPA to analyze the atomic charge distributions. nih.gov The calculated charges provide a quantitative measure of the electron distribution and can be used to understand the electrostatic interactions within the molecule and with its environment.

| Atom | Mulliken Charge (e) | Natural Charge (e) |

| Zn | +0.8 to +1.4 | +1.2 to +1.6 |

| O (carboxylate) | -0.6 to -0.9 | -0.8 to -1.0 |

| N (amino) | -0.5 to -0.8 | -0.7 to -0.9 |

| N (imidazole) | -0.4 to -0.7 | -0.5 to -0.8 |

This table provides typical ranges of calculated Mulliken and Natural atomic charges for key atoms in zinc-amino acid complexes based on computational studies. Actual values for bis(histidinato)zinc(II) will depend on the specific computational method and basis set employed.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net The Hirshfeld surface is a three-dimensional surface that partitions the crystal space, defining the region where the electron density of a given molecule is greater than that of all other molecules in the crystal.

By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, it is possible to identify and visualize the specific atoms involved in intermolecular contacts. Red spots on the dnorm surface indicate close contacts, which are often associated with hydrogen bonds or other strong interactions. nih.gov

A detailed study of the closely related bis(histidinato)nickel(II) complex provides valuable insights into the expected intermolecular interactions in bis(histidinato)zinc(II). academie-sciences.fr The Hirshfeld surface analysis of the nickel complex revealed that the dominant interactions in the solid state are intermolecular N-H···O and C-H···O hydrogen bonds between the imidazole ring of one molecule and the carboxyl group of a neighboring molecule. academie-sciences.fr

| Interaction Type | Contribution (%) in bis(histidinato)nickel(II) |

| O···H / H···O | 36.5% |

| H···H | Significant |

| C···H / H···C | Significant |

| N···H / H···N | Present |

This table, based on data for the analogous bis(histidinato)nickel(II) complex, illustrates the typical contributions of different intermolecular contacts to the Hirshfeld surface, highlighting the prevalence of hydrogen bonding. academie-sciences.fr

Coordination Dynamics and Molecular Interactions of Bis Histidinato Zinc Ii

pH-Dependent Coordination Equilibria and Speciation

The formation and structure of the bis(histidinato)zinc(II) complex are highly dependent on the pH of the solution, which dictates the protonation state of the histidine ligand. Histidine possesses three ionizable groups: the carboxylic acid, the imidazole (B134444) side chain, and the amino group. The imidazole group, with a pKa of approximately 6.0, is particularly important for zinc coordination. mdpi.com

At acidic pH levels (e.g., pH 3.5 to 5), the imidazole ring of histidine is protonated, carrying a positive charge. nih.govnih.gov This protonation prevents the nitrogen atoms of the imidazole ring from coordinating with Zn(II) ions due to electrostatic repulsion, and thus, no direct interaction or complex formation is observed. nih.govnih.govresearchgate.net

As the pH increases to neutral and slightly alkaline conditions (e.g., pH 7.5), the imidazole group deprotonates, enabling its nitrogen atoms to act as effective donor ligands for the zinc ion. nih.govresearchgate.net Under these conditions, a stable hexa-coordinated complex can form, where one zinc ion is bound to two histidine molecules. nih.govresearchgate.net The coordination typically involves the amino nitrogen and an imidazole nitrogen from each histidine ligand. nih.govresearchgate.net

At higher pH values (pH 11-14), further deprotonation can occur at both the Nδ1 and Nε2 nitrogen atoms of the imidazole ring, making them available as acceptors to bind with either Zn(II) or water molecules. nih.gov The speciation of zinc itself also changes with pH; in the absence of ligands, zinc exists as hydrated Zn²⁺(aq) at neutral pH, but begins to form various hydroxo complexes (e.g., [Zn(OH)]⁺, Zn(OH)₂) at alkaline pH. nih.gov The formation of these species can influence the equilibrium with histidine.

The table below summarizes the pH-dependent interaction between zinc and histidine.

| pH Range | Histidine Protonation State | Zinc Coordination |

| Acidic (e.g., < 6.0) | Imidazole is protonated (positive charge) | No significant interaction or complex formation. nih.govresearchgate.net |

| Neutral (e.g., ~7.5) | Imidazole is deprotonated | Formation of a stable bis(histidinato)zinc(II) complex. nih.govresearchgate.net |

| Alkaline (e.g., > 9.0) | Further deprotonation of imidazole nitrogens | Coordination may involve different nitrogen sites or water molecules. nih.gov |

Ligand Exchange Kinetics and Thermodynamics

Zinc complexes are generally characterized by fast ligand exchange kinetics, a property that is essential for its roles in biological systems, allowing for rapid transfer and signaling. nih.govacs.org This kinetic lability, combined with thermodynamic stability, allows zinc ions to be redistributed between different binding sites. acs.org The process of zinc transfer between molecules often occurs via a direct ligand exchange mechanism, which does not require the formation of a free Zn²⁺ ion intermediate. nih.gov This is particularly relevant for the transport and trafficking of zinc within cells, where the concentration of free zinc is kept extremely low. nih.gov

While specific thermodynamic and kinetic parameters for ligand exchange in bis(histidinato)zinc(II) are not extensively detailed in the provided sources, the general principles of zinc coordination chemistry apply. The stability of the complex is significant, as indicated by its formation at physiological pH. However, the bonds are not kinetically inert, allowing for exchange with other ligands or metal ions. The thermodynamics of binding are influenced by factors such as the chelate effect, where the bidentate or tridentate nature of histidine binding leads to a more stable complex compared to monodentate ligands.

Studies on histidine-rich proteins show that the affinity for zinc is substantial, though it can vary relative to other metal ions. For instance, the histidine-rich protein Hpn was found to bind Zn(II) with a lower affinity than Cu(II) and Ni(II) in vitro. nih.gov The release of a metal ion from such a protein can be a multi-step process, involving an initial equilibrium followed by a rate-determining dissociation step. nih.gov

Metal Ion Specificity and Selectivity in Chelation Processes

Histidine is a versatile and efficient chelator for several divalent transition metal ions, including Zn(II), Cu(II), and Ni(II), primarily through its imidazole side chain. rsc.orgmdpi.com The specificity of histidine for different metal ions is not absolute, and the relative binding affinities are an important aspect of its coordination chemistry.

Research indicates a general trend in binding specificity, with some studies suggesting a decreasing order of specificity for cobalt, nickel, and then zinc. researchgate.net However, histidine residues are critical for the selective transport of zinc in biological systems. For example, mammalian ZnT transporters exhibit a refined selectivity for Zn²⁺ over the toxic Cd²⁺ ion, a discrimination that is critically dependent on a specific histidine residue at the transport site. nih.govbohrium.com This selectivity arises from a coordination-based mechanism that increases the thermodynamic barrier for Cd²⁺ binding. nih.govbohrium.com

The number and arrangement of histidine residues can significantly influence metal ion binding and complex stability. rsc.org For instance, while Cu²⁺ may bind to a single exposed histidine, Ni²⁺ and Zn²⁺ often require two or more nearby histidine residues for stable complex formation. mdpi.com This principle is the basis for Immobilized Metal Ion Affinity Chromatography (IMAC), where poly-histidine tags are used to purify proteins due to their strong chelation of ions like Ni²⁺ or Zn²⁺. rsc.org

Competition with Other Biologically Relevant Metal Ions (e.g., Cu(II)) for Ligand Binding

In biological environments, zinc bis(histidinate) formation can be influenced by the presence of other metal ions, particularly copper(II), which also has a high affinity for histidine. Several studies have shown that Cu(II) often binds to histidine more strongly or efficiently than Zn(II).

Using ¹H NMR titration experiments, it was demonstrated that while histidine binds strongly to Zn(II) at pH 7.4 with a 1:2 metal-to-ligand stoichiometry, the interaction with Cu(II) is comparatively more efficient. nih.gov This suggests that in a competitive scenario, Cu(II) could potentially displace Zn(II) from a histidine complex. nih.gov This is supported by research on the prion protein, where even a large excess of zinc was unable to displace copper that was already bound. nih.gov Instead, the presence of zinc altered the coordination mode of the bound copper, causing it to shift to binding modes that involve fewer histidine residues. nih.gov

Both zinc and copper ions can enhance the affinity of histidine for water, suggesting they modify the electronic properties of the imidazole ring to a similar degree through strong cation-π interactions. mdpi.comnih.gov Despite these similarities, the competitive binding advantage often lies with copper. Isothermal titration calorimetry (ITC) has been used to study metal binding to histidine-rich glycoproteins, where Cu(II) can serve as a proxy for Zn(II), indicating competitive binding to the same histidine-rich sites. acs.org

The table below summarizes the competitive binding characteristics between Zn(II) and Cu(II) for histidine.

| Feature | Zinc(II) | Copper(II) |

| Binding Affinity | Strong binding to histidine at physiological pH. nih.gov | Generally binds more efficiently or strongly than Zn(II). nih.govnih.gov |

| Displacement | Can be displaced by Cu(II) from histidine binding sites. nih.gov | Cannot be displaced by even large excesses of Zn(II). nih.gov |

| Effect on Water Affinity | Significantly increases the water affinity of histidine. nih.gov | Significantly increases the water affinity of histidine. nih.gov |

Intermolecular Interactions in Solution and Solid State (e.g., water association)

The structure and stability of bis(histidinato)zinc(II), both in solution and in the solid state, are influenced by a network of intermolecular interactions, including hydrogen bonding and water association.

In the solid state, X-ray diffraction studies of zinc-histidine complexes have revealed detailed coordination geometries. For example, the structure of a zinc-bound metalloamyloid showed that each Zn²⁺ ion is coordinated by three histidine nitrogens from two adjacent peptide strands. pnas.org In this structure, water molecules are present in the coordination sphere, housed within the hydrated polar interface, though their exact positions relative to the zinc ion were not fully determined. pnas.orgrcsb.org Another study identified a specific zinc-histidine derivative complex that includes a water molecule in its crystal structure. researchgate.net

In solution, the interaction with water is crucial. The coordination of zinc to histidine significantly enhances the water affinity of the amino acid. mdpi.comnih.gov This is attributed to a strong cation-π interaction that modifies the electronic distribution of the imidazole ring, increasing its interaction energy with nearby water molecules. nih.gov

Biochemical and Cellular Mechanistic Studies of Bis Histidinato Zinc Ii Activity

Enzymatic Catalysis and Biomimetic Systems

The zinc(II) ion is a crucial cofactor in a vast array of enzymes, where it can act as a catalytic center or a structural building block. The coordination of zinc with histidine residues is a recurring motif in the active sites of many metalloenzymes. This has led to significant interest in synthetic zinc-histidine complexes, such as zinc bis(histidinate), as models to understand and mimic the catalytic functions of these enzymes.

Zinc bis(histidinate) and related zinc-histidine complexes have demonstrated catalytic activity in the hydrolysis of various ester substrates, including p-nitrophenyl acetate (B1210297) (pNPA) and p-nitrophenyl phosphates. These reactions serve as well-established models for studying the hydrolytic mechanisms of metalloenzymes. The catalytic efficiency of these complexes is often investigated under various pH conditions to elucidate the role of coordinated hydroxide (B78521) ions in the catalytic cycle.

In the hydrolysis of p-nitrophenyl acetate, the zinc-bound hydroxide ion is believed to act as the nucleophile, attacking the carbonyl carbon of the ester. The kinetics of this reaction can be monitored spectrophotometrically by measuring the release of the p-nitrophenolate ion. researchgate.netsemanticscholar.org Studies on various zinc complexes have shown that the rate of hydrolysis is dependent on the pH, with higher pH values generally leading to increased catalytic activity due to the higher concentration of the zinc-hydroxide species. tandfonline.comnih.gov

Similarly, the hydrolysis of p-nitrophenyl phosphates is catalyzed by zinc-histidine complexes. These reactions are relevant to understanding the mechanisms of phosphatases, which are often zinc-dependent enzymes. The hydrolysis of these phosphate (B84403) esters is also pH-dependent, and kinetic studies provide insights into the formation of a catalytically active zinc-hydroxide species. dntb.gov.uanih.govnih.gov

Interactive Data Table: Kinetic Parameters for the Hydrolysis of p-Nitrophenyl Acetate by Zinc-Histidine Model Complexes

| Complex | Substrate | pH | Second-Order Rate Constant (k", M⁻¹s⁻¹) | Reference |

| (PATH)ZnOH | 4-Nitrophenyl acetate | 8.05 (pKₐ) | 0.089 | nih.gov |

| [Zn(bqad)Cl₂] | p-Nitrophenyl acetate | 7.50-10.00 | Rate increases with pH | tandfonline.com |

| bis(L-histidino)zinc(II) | p-Nitrophenyl acetate | 8.1-9.4 | Kinetic data reported | researchgate.net |

Note: The specific rate constants for bis(L-histidino)zinc(II) were reported in the cited study but are not included in this table due to the variety of conditions tested. The table demonstrates the type of data available from such studies.

The structural and functional similarities between zinc bis(histidinate) and the active sites of certain zinc metalloenzymes make it an excellent model for studying these biological catalysts.

Carbonic Anhydrase: The active site of carbonic anhydrase features a zinc ion coordinated to three histidine residues and a water molecule or hydroxide ion. nih.govportlandpress.compnas.org This arrangement is critical for the enzyme's rapid hydration of carbon dioxide. Synthetic models, including those with histidine-like ligands, have been instrumental in understanding the catalytic mechanism, particularly the generation of the zinc-bound hydroxide nucleophile. acs.orgutoronto.ca

Carboxypeptidase: Carboxypeptidase A is another zinc metalloenzyme where the zinc ion is coordinated by two histidine residues and a glutamate (B1630785) residue. proteopedia.orgvirginia.edunih.gov This enzyme catalyzes the hydrolysis of the C-terminal peptide bond. Simplified models of the carboxypeptidase active site have been developed to investigate the interactions between the zinc center, the substrate, and key amino acid residues. researchgate.netresearchgate.net

Role in Protein Structure and Function Modulation

Zinc finger proteins are a large and diverse group of proteins characterized by the presence of one or more zinc ions that are essential for stabilizing their folded structure. frontiersin.orgnih.gov The zinc ion is typically coordinated by a combination of cysteine and histidine residues. The tetrahedral coordination of zinc by these residues is a prerequisite for the proper conformation of the zinc finger domain, which in turn is necessary for its interaction with DNA, RNA, and other proteins. nih.govresearchgate.net

The interaction of zinc with histidine residues is a key component of the stability of these motifs. While the native structure involves coordination within a single polypeptide chain, studies with zinc bis(histidinate) can provide insights into the fundamental coordination chemistry and thermodynamic stability of the zinc-histidine interaction that underpins the structure of these vital proteins.

Allosteric regulation involves the binding of an effector molecule at a site other than the active site, leading to a conformational change that modulates the protein's activity. Zinc ions can act as allosteric regulators for some proteins. For instance, a "histidine switch" mechanism has been described where the coordination of a zinc ion to a histidine residue can allosterically control the DNA-binding affinity of a transcriptional regulator. nih.govnih.gov This switch facilitates a conformational change in the protein, allowing for fine-tuned regulation in response to changes in intracellular zinc concentrations. While this demonstrates the principle of zinc-histidine interactions in allosteric regulation, further research is needed to determine if the specific compound, zinc bis(histidinate), can act as an allosteric effector for particular proteins.

Molecular Mechanisms of Antimicrobial Action (In Vitro)

Zinc, in combination with histidine-rich peptides, has been shown to possess antimicrobial activity against a range of pathogens. The mechanisms of this action are multifaceted and can depend on the specific microorganism.

The antibacterial effects of zinc are often linked to its ability to disrupt essential processes in bacteria. For example, zinc can interfere with bacterial cell wall synthesis. mdpi.com The potentiation of the antibacterial effects of histidine-rich peptides by zinc has been demonstrated against bacteria such as Enterococcus faecalis. In these cases, zinc enables the binding of the peptides to the bacterial surface, a crucial step for their antimicrobial action. nih.gov The antimicrobial activity of zinc can also be attributed to the generation of reactive oxygen species (ROS), leading to membrane lipid peroxidation and disruption of the bacterial cell membrane.

In the context of antifungal activity, the role of zinc in modulating the action of histidine-rich peptides like histatin-5 (B8235270) against Candida albicans is complex and concentration-dependent. nih.govnih.govresearchgate.netbiorxiv.org At certain ratios, zinc can enhance the fungicidal activity of histatin-5. However, at higher concentrations, zinc can have an inhibitory effect by preventing the internalization of the peptide into the fungal cell. nih.govnih.gov The antimicrobial activity of some proteins, such as calprotectin, is thought to be related to their ability to bind zinc, thereby limiting its availability to invading microbes. nih.gov

Interactive Data Table: In Vitro Antimicrobial Activity of Zinc-Related Compounds

| Organism | Compound/System | Observed Effect | Potential Mechanism | Reference |

| Enterococcus faecalis | Histidine-rich peptides + Zn²⁺ | Restoration of antibacterial activity | Enabled binding to bacterial surface | nih.gov |

| Candida albicans | Histatin-5 + Zn²⁺ | Concentration-dependent modulation of antifungal activity | Inhibition of peptide internalization at high zinc concentrations | nih.govnih.gov |

| Candida albicans | Polyhistidine | Antimicrobial activity | Zinc-reversible action | nih.gov |

| Gram-negative bacteria | Zinc ions | Inhibition of growth (MIC 1-4 mM) | Multiple mechanisms, including disruption of essential processes | mdpi.com |

| Acinetobacter baumannii | ZnO nanoparticles | Inhibition of growth | ROS production, membrane disruption |

Effect on Fungal Growth and Viability

The antifungal activity of zinc is often linked to its interaction with other molecules, particularly histidine-rich peptides. While direct studies on the antifungal properties of zinc bis(histidinate) as a standalone compound are not extensively documented, the interplay between zinc and histidine in the context of fungal viability is an active area of research.

The antifungal activity of histatin-5 (Hist-5), a histidine-rich peptide found in human saliva, against Candida albicans is notably influenced by zinc concentrations. At submolar ratios of zinc to the peptide, the antifungal activity of Hist-5 is enhanced, and peptide internalization into the fungal cell is permitted. nih.gov However, as zinc concentrations increase to equimolar or higher ratios, the antifungal effect of Hist-5 is inhibited. nih.gov This is because higher zinc concentrations prevent the peptide from entering the fungal cell, instead localizing it to the cell periphery. nih.gov This concentration-dependent effect highlights a regulatory role for zinc in modulating the activity of endogenous antifungal peptides. nih.gov

Furthermore, the antimicrobial activity of the host defense protein calprotectin is related to its ability to bind zinc, a process in which histidine-based sequences are implicated. nih.govnih.gov The growth-inhibitory effects of calprotectin against Candida albicans are reversible by the addition of zinc, suggesting that competition for this metal ion is a key mechanism of its antifungal action. nih.govnih.gov

Cellular Targets and Pathways Involved in Antimicrobial Effects

The antimicrobial effects of zinc are multifaceted and involve the disruption of various cellular processes in microorganisms. While the specific targets of zinc bis(histidinate) are not fully elucidated, the known mechanisms of zinc's antimicrobial action provide a framework for understanding its potential pathways of activity.

One of the primary mechanisms by which zinc exerts its antimicrobial effect is through the disruption of essential cellular processes by interfering with key proteins and enzymes. researchgate.net High concentrations of zinc can lead to the denaturation and loss of function of sulfur-containing proteins. researchgate.net Additionally, zinc ions can interfere with the uptake of other essential microelements by microbes. researchgate.net

In some bacteria, zinc has been shown to disrupt the cell membrane and interfere with cellular processes. researchgate.net For instance, zinc oxide nanoparticles have been observed to damage bacterial cell membranes, leading to the leakage of cytoplasmic contents. Experimental data and molecular dynamics simulations also suggest that zinc can affect the membrane of bacterial cells, potentially leading to deleterious effects on membrane function. nih.gov

Furthermore, zinc homeostasis is critical for bacterial virulence. Pathogens must acquire zinc from the host to grow and multiply, and they possess high-affinity zinc importers to achieve this. nih.gov The host, in turn, employs nutritional immunity by sequestering zinc to limit its availability to invading microbes. nih.gov Therefore, an influx of zinc from a compound like zinc bis(histidinate) could overwhelm the bacterium's ability to maintain zinc homeostasis, leading to toxicity.

Synergy with Histidine-Rich Peptides in Antimicrobial Potentiation

A significant aspect of the antimicrobial role of zinc is its synergistic interaction with histidine-rich peptides. This potentiation is a key element of the innate immune response. nih.gov The interaction between zinc and these peptides can be categorized into different classes, including instances where an antimicrobial peptide-zinc complex exerts a deleterious effect on microbial cells. nih.gov

Studies have shown that the antibacterial activity of certain histidine-rich peptides against Gram-positive bacteria like Enterococcus faecalis is restored and potentiated by the addition of zinc ions. nih.gov Fluorescence microscopy has revealed that zinc enables the binding of these peptides to the bacterial cells. nih.gov Similar zinc-dependent antibacterial activities have been observed for histatin 5 and peptides derived from human kininogen. nih.gov

The synergistic bioactivity of some antimicrobial peptides with zinc has been found to be more potent than common antibiotics against pathogens such as Candida albicans and Staphylococcus aureus. nih.gov While the precise patterns of this synergy are still under investigation, it is clear that the presence of zinc can significantly enhance the antimicrobial efficacy of these peptides. nih.gov This suggests that zinc bis(histidinate), by providing a bioavailable source of zinc, could contribute to this potentiation of the antimicrobial effects of histidine-rich peptides.

Cellular Transport Mechanisms and Transmembrane Permeation

The cellular uptake and transport of zinc bis(histidinate) are critical for its biological activity. The mechanisms involved are likely to include carrier-mediated systems that handle amino acids and peptides, as well as the regulation of the cell's own zinc transport machinery.

Characterization of Carrier-Mediated Uptake Systems (e.g., PEPT-1 like mechanisms)

The intestinal absorption of zinc from zinc-histidine complexes has been shown to be more efficient than from inorganic zinc salts like zinc sulfate (B86663) in humans. mdpi.com This suggests the involvement of specific transport mechanisms that recognize the complex. The proton-coupled oligopeptide transporters, PEPT1 and PEPT2, are responsible for the uptake of di- and tripeptides and are expressed in various tissues, including the intestine. Given that zinc bis(histidinate) is a complex of a metal ion with an amino acid, it is plausible that its transport could be mediated by such carriers.

Influence on Intracellular Zinc Homeostasis and Distribution

Once inside the cell, the zinc delivered by zinc bis(histidinate) will influence the intricate network of proteins that maintain intracellular zinc homeostasis. This network includes two main families of zinc transporters: the ZIP (Zrt-, Irt-like Protein) family, which imports zinc into the cytoplasm from the extracellular space or from intracellular organelles, and the ZnT (Zinc Transporter) family, which exports zinc from the cytoplasm. nih.govnih.gov

The expression and activity of these transporters are tightly regulated in response to cellular zinc levels. For instance, studies in cultured cells have shown that elevated zinc concentrations can stimulate the endocytosis of the ZIP4 transporter, a key importer of dietary zinc, thereby reducing cellular zinc uptake. nih.govnih.gov A histidine-rich domain within the ZIP4 protein has been identified as essential for its ubiquitin-dependent degradation in the presence of high zinc levels, which protects against zinc toxicity.

The administration of zinc bis(histidinate) would be expected to modulate the expression of these transporters. An increase in intracellular zinc would likely lead to the downregulation of ZIP transporters to limit further zinc influx and the upregulation of ZnT transporters to facilitate zinc efflux or sequestration into intracellular compartments. This response is a critical part of the cellular mechanism to prevent zinc toxicity while ensuring an adequate supply for essential functions. The distribution of the newly introduced zinc would be directed to various cellular compartments, including the nucleus, endoplasmic reticulum, Golgi apparatus, and mitochondria, where it is required for the function of numerous metalloproteins. nih.gov

Redox Chemistry and Modulation of Reactive Oxygen Species Production

The role of Zinc bis(histidinate) in redox chemistry and the modulation of reactive oxygen species (ROS) is complex and multifaceted. While the zinc ion (Zn²⁺) itself is redox-inert due to its filled d-orbital, meaning it does not directly participate in electron transfer reactions, its coordination with histidine ligands and its broader biological activities allow it to exert significant indirect influence on cellular redox homeostasis. The activity of Zinc bis(histidinate) in this context is largely characterized by its antioxidant properties, which are often superior to other zinc salts, and its ability to mitigate the damaging effects of oxidative stress.

Detailed Research Findings

Research into the mechanistic actions of Zinc bis(histidinate) has revealed its protective effects against oxidative damage in various biological systems. These effects are attributed to several interconnected mechanisms, including the direct scavenging of certain reactive oxygen species by the histidine ligand, the induction of endogenous antioxidant systems, and the stabilization of cellular membranes to prevent lipid peroxidation.

One of the key findings is the superior neuroprotective effect of Zinc bis(histidinate) compared to other zinc compounds like zinc chloride. In studies involving cultured cortical neurons, pre-treatment with low, subtoxic concentrations of Zinc bis(histidinate) was found to significantly improve neuronal viability and robustly inhibit cell damage induced by hydrogen peroxide, a potent oxidizing agent. This protective mechanism is, in part, due to the inhibition of apoptosis, as evidenced by the suppression of hydrogen peroxide-induced caspase-3 activation.

In the context of cardiovascular health, Zinc bis(histidinate) has demonstrated significant cardioprotective effects during ischemia-reperfusion injury, a condition characterized by a burst of ROS production upon the restoration of blood flow. In a porcine model of cardioplegic arrest, the addition of Zinc bis(histidinate) to the cardioplegic solution was shown to preserve myocardial function. Further mechanistic studies in isolated rat hearts revealed that zinc treatment virtually eliminated the initial, damaging burst of hydroxyl radicals (•OH) that occurs during post-ischemic reperfusion. This suggests a potent role for Zinc bis(histidinate) in neutralizing one of the most reactive and harmful oxygen species.

The antioxidant properties of the zinc-histidine complex have also been observed in the context of lipid peroxidation. For instance, Zinc bis(histidinate) has shown distinct antioxidant capabilities in preventing the copper-induced oxidation of low-density lipoproteins (LDL), a critical event in the pathogenesis of atherosclerosis. Notably, in the same experimental model, zinc sulfate was found to be ineffective, highlighting the specific contribution of the histidinate ligand in the complex. The histidine component of the complex is thought to contribute to this effect, potentially by acting as a singlet oxygen scavenger and by chelating transition metals like copper, thereby preventing them from catalyzing lipid peroxidation.

While Zinc bis(histidinate) predominantly exhibits antioxidant effects, it is important to note that excessive concentrations of zinc can lead to pro-oxidant effects. However, the available research on Zinc bis(histidinate) has primarily focused on its protective and antioxidant activities at physiological or therapeutically relevant concentrations.

The following table summarizes key research findings on the antioxidant and ROS-modulating effects of Zinc bis(histidinate):

| Research Area | Model System | Key Findings on Zinc bis(histidinate) Activity | Reported Outcome |

| Neuroprotection | Cultured Cortical Neurons | Inhibition of hydrogen peroxide-induced cell damage and apoptosis. | Improved neuronal viability and suppression of caspase-3 activation. |

| Cardioprotection | Isolated Rat Hearts (Ischemia-Reperfusion) | Virtual elimination of the post-ischemic burst of hydroxyl radicals. | Preservation of myocardial function. |

| Cardioprotection | Porcine Model (Cardioplegic Arrest) | Preservation of post-arrest myocardial function when added to cardioplegic solution. | Enhanced recovery of cardiac function post-surgery. |

| Lipid Peroxidation | In vitro LDL Oxidation Model | Inhibition of copper-induced oxidation of low-density lipoproteins. | Demonstrated superior antioxidant effect compared to zinc sulfate. |

Advanced Analytical Methodologies for Characterization and Speciation of Bis Histidinato Zinc Ii

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental tool for the separation and purification of components from a mixture. For bis(histidinato)zinc(II), various chromatographic methods can be employed to isolate the complex from free ligands, other metal species, or matrix components, as well as to identify it based on its retention characteristics.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of zinc complexes. Reversed-phase HPLC (RP-HPLC) is commonly used, where a non-polar stationary phase is paired with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For zinc bis(histidinate), HPLC can be used to separate the intact complex from free histidine and other potential zinc species. The mobile phase composition, often a mixture of acetonitrile (B52724) and water with an acid modifier like trifluoroacetic acid, can be optimized to achieve efficient separation. mdpi.com Detection is typically performed using a UV-Vis detector, as the imidazole (B134444) ring of histidine exhibits absorbance in the UV range. A novel HPLC method using a refractive index detector has also been developed for the quantification of zinc, demonstrating the versatility of the technique. nih.gov

| Parameter | Condition 1 | Condition 2 |

| Column | Carboxyl functional group packed column | Capcellpak C18 (4.6 × 250 mm, 5 μm) |

| Mobile Phase | 0.8% (v/v) formic acid | Acetonitrile:Water:Trifluoroacetic acid (55:45:0.1, v/v/v) |

| Flow Rate | Not Specified | 1.0 mL/min |

| Detector | Refractive Index (RI) | UV-Vis |

| Application | Quantification of total zinc | Quantification of a semaglutide-zinc complex |

This table presents example HPLC conditions used in the analysis of zinc and zinc complexes, which can be adapted for bis(histidinato)zinc(II).

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and qualitative identification of substances. In the context of bis(histidinato)zinc(II), TLC can be used to monitor reaction progress, assess purity, and identify the complex by comparing its retention factor (Rf) value to that of standards. A suitable stationary phase, such as silica (B1680970) gel or cellulose, is coated on a flat support. The mobile phase, a solvent or mixture of solvents, moves up the plate by capillary action, separating the components based on their differential adsorption and solubility. While less common for quantitative analysis of metal complexes compared to HPLC, TLC remains a valuable tool for preliminary screening. mdpi.com

Size-Exclusion Liquid Chromatography (SEC) separates molecules based on their hydrodynamic volume or size in solution. This technique is particularly useful for determining the molecular size distribution of bis(histidinato)zinc(II) and identifying the presence of monomers, dimers, or higher-order aggregates. The stationary phase consists of porous particles with a defined pore size. Larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. SEC hyphenated with high-resolution mass spectrometry (SEC-HRMS) can provide detailed information on the mass and aggregation state of the complex. chromatographyonline.com

Mass Spectrometry for Molecular Characterization

Mass Spectrometry (MS) is an indispensable analytical technique for the molecular characterization of bis(histidinato)zinc(II). It provides precise information about the molecular weight, elemental composition, and structure of the complex by measuring the mass-to-charge ratio (m/z) of its ions.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of non-covalent complexes like bis(histidinato)zinc(II), as it can transfer ions from solution into the gas phase with minimal fragmentation. nih.gov Native ESI-MS, performed under near-physiological pH and aqueous conditions, is particularly powerful for studying intact biomolecular complexes and their stoichiometry. nih.gov ESI-MS analysis can confirm the formation of the zinc-histidine complex and determine the ratio of zinc to histidine ligands. nih.govresearchgate.net It is important to note that challenges such as the deposition of zinc in the ESI emitter can occur, potentially affecting quantitative measurements. researchgate.net

| Observed Ion | Theoretical m/z | Charge State | Study Context |

| [M + Zn-H]⁺ | 1058.4 | +1 | Zinc complex with Aβ(9–16) peptide fragment |

| [M + Zn]²⁺ | 529.7 | +2 | Zinc complex with Aβ(9–16) peptide fragment |

| [L+Zn²⁺-H⁺]⁺ | - | +1 | Zinc complex with a pseudotripeptide |

This table summarizes m/z values for various zinc-peptide complexes observed using ESI-MS, illustrating the technique's capability to detect metal-ligand species. nih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically used for structural elucidation. In an MS/MS experiment, a specific precursor ion of the bis(histidinato)zinc(II) complex is selected and then subjected to fragmentation through methods like Collision-Induced Dissociation (CID) or Electron Transfer Dissociation (ETD). nih.gov The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that offers detailed structural information. nih.gov The fragmentation of zinc-peptide complexes often reveals how the metal ion stabilizes the structure, as fewer fragments are typically observed for the metal-bound species compared to the free peptide. nih.gov Analysis of the fragment ions can help identify the specific binding sites of the zinc ion within the histidine ligand, confirming the coordination through the amino and imidazole groups. nih.govnih.gov

| Precursor Ion | Fragmentation Method | Key Observation | Structural Implication |

| Zn-HRGP330 | CID, ETD/PTR | Fewer fragments observed compared to apo-HRGP330. | Zinc binding induces a more compact and stable structure. |

| Zn-HRGP330 | CID, ETD/PTR | Identification of both N- and C-terminal Zn²⁺-bound fragments. | Suggests the existence of multiple zinc binding sites. |

| Aβ(9–16)–zinc complex | CID | Strong signal for histidine-rich fragment; stabilization of peptide structure. | Zinc forms a strong bond with the histidine residues. |

This table details findings from MS/MS studies on zinc-histidine rich peptides, demonstrating how fragmentation analysis provides structural insights. nih.govnih.gov

Electrochemical Techniques for Redox and Interaction Studies

Electrochemical methods are powerful tools for investigating the redox properties and interaction dynamics of metal complexes. Since the Zn(II) ion is redox-inert under typical biological conditions, these techniques are primarily used to study the interactions of the complex, its stability, and ligand-exchange reactions rather than direct redox changes of the central metal ion. nih.govkcl.ac.uk

Cyclic Voltammetry (CV)

Cyclic Voltammetry (CV) is a versatile electrochemical technique used to probe the electrochemical behavior of species in solution. In a CV experiment, the potential at a working electrode is scanned linearly versus time in a cyclic manner (i.e., forward and reverse scans), and the resulting current is measured. researchgate.net While the Zn(II) ion in bis(histidinato)zinc(II) is not redox-active, CV can provide valuable insights into the complex's stability and its interactions with other molecules. The technique can be employed to monitor changes in the electrochemical response of a redox-active probe upon interaction with the zinc complex or to observe the electrochemical behavior of the histidine ligand under certain conditions.

For instance, the addition of bis(histidinato)zinc(II) to a solution containing another metal ion or an electroactive organic molecule could lead to shifts in the peak potentials or changes in the peak currents of that species, indicating an interaction. The stability of the complex itself can be indirectly studied by monitoring competitive binding reactions. Although direct CV data on bis(histidinato)zinc(II) is not extensively published, the principles of the technique are widely applied to study similar metal-ligand systems.

Table 1: Illustrative Key Parameters from a Cyclic Voltammetry Experiment

| Parameter | Symbol | Typical Information Provided |

|---|---|---|

| Anodic Peak Potential | Epa | Potential at which oxidation occurs. |

| Cathodic Peak Potential | Epc | Potential at which reduction occurs. |

| Anodic Peak Current | ipa | Proportional to the concentration of the analyte. |

| Cathodic Peak Current | ipc | Proportional to the concentration of the analyte. |

Square Wave Voltammetry (SWV)

Square Wave Voltammetry (SWV) is a large-amplitude differential voltammetric technique that offers significant advantages over CV in terms of speed and sensitivity. pineresearch.com The waveform in SWV consists of a square wave superimposed on a staircase potential ramp. pineresearch.com Current is sampled at the end of each forward and reverse potential pulse, and the difference between these two currents is plotted against the base potential. pineresearch.com This method effectively minimizes the contribution of background (charging) current, resulting in a significantly improved signal-to-noise ratio. nih.gov

For the analysis of zinc complexes, SWV is particularly useful for quantitative determination at low concentrations. researchgate.netsci-hub.box While direct redox measurement of Zn(II) is not the objective, SWV can be used in adsorptive stripping voltammetry (AdSV), where the zinc-histidine complex is preconcentrated on the electrode surface before the voltammetric scan. This approach can dramatically lower the detection limits for zinc. researchgate.net The high sensitivity of SWV makes it a valuable tool for determining kinetic parameters of ligand exchange and complex formation. sci-hub.box

Table 2: Comparison of Cyclic Voltammetry and Square Wave Voltammetry

| Feature | Cyclic Voltammetry (CV) | Square Wave Voltammetry (SWV) |

|---|---|---|

| Primary Use | Qualitative characterization of redox processes. | Quantitative analysis, high sensitivity measurements. |

| Waveform | Linear potential scan (triangular wave). | Square wave pulses on a staircase ramp. |

| Sensitivity | Lower; limited by charging current. | Higher; excellent discrimination against charging current. |

| Speed | Slower scan rates are common. | Very fast, allowing for rapid analysis. |

| Data Output | Plot of current vs. potential. | Plot of differential current vs. potential. |

Hyphenated Analytical Approaches for Complex Sample Speciation

The determination of the exact chemical form of an element in a sample, known as speciation analysis, is critical for understanding its biological role and toxicity. rsc.org For zinc bis(histidinate) in complex biological matrices like blood serum or tissue extracts, hyphenated analytical techniques are indispensable. researchgate.netresearchgate.netrsc.org These methods couple a powerful separation technique with a highly sensitive and element-specific detector.

A common approach involves coupling High-Performance Liquid Chromatography (HPLC) with Inductively Coupled Plasma Mass Spectrometry (ICP-MS). rsc.orgresearchgate.net

HPLC separates the different zinc species present in the sample based on their physicochemical properties (e.g., size, charge, polarity). For instance, size-exclusion chromatography (SEC) can separate zinc bound to large proteins from smaller complexes like zinc bis(histidinate). Ion-exchange or reversed-phase chromatography can provide further separation of low-molecular-weight zinc complexes.

ICP-MS serves as the detector, offering extremely high sensitivity and elemental specificity. As the separated compounds elute from the HPLC column, they are introduced into the ICP-MS, which atomizes and ionizes all molecules. The mass spectrometer then detects the zinc ions, allowing for the quantification of zinc in each separated fraction.

This combination provides information not only on the total amount of zinc but also on its distribution among different species. researchgate.net The selectivity of these hyphenated techniques is often essential to discriminate all the species of a given element within a sample. researchgate.net

Table 3: Common Hyphenated Techniques for Metal Speciation Analysis

| Separation Technique | Detector | Abbreviation | Application in Zinc Speciation |

|---|---|---|---|

| High-Performance Liquid Chromatography | Inductively Coupled Plasma Mass Spectrometry | HPLC-ICP-MS | Separation and quantification of various zinc-biomolecule complexes. |

| Capillary Electrophoresis | Inductively Coupled Plasma Mass Spectrometry | CE-ICP-MS | High-resolution separation of charged zinc species. |

| Gas Chromatography | Inductively Coupled Plasma Mass Spectrometry | GC-ICP-MS | Analysis of volatile zinc compounds (less common for biological speciation). |

Challenges in Quantitative and Qualitative Speciation of Zinc Complexes in Biological Matrices

The accurate speciation of zinc complexes such as bis(histidinato)zinc(II) in biological samples presents significant analytical challenges. nih.govresearchgate.net The biological environment is a complex mixture of proteins, peptides, amino acids, and other potential ligands that can interact with zinc ions. mdpi.com

Key challenges include:

Matrix Interferences: Biological matrices are incredibly complex. mdpi.com The high concentration of salts, proteins, and lipids can interfere with both the separation and detection steps. For example, matrix components can co-elute with the target analyte in chromatography or cause signal suppression/enhancement in mass spectrometry. rsc.org

Low Physiological Concentrations: The concentration of specific zinc species, particularly the "mobile" or transiently bound zinc, can be very low, often requiring highly sensitive analytical techniques and pre-concentration steps. nih.govrsc.org

Species Transformation during Analysis: The equilibrium between different zinc species is dynamic. Changes in pH, temperature, or solvent composition during sample preparation and analysis can shift these equilibria, altering the original speciation. nih.gov For example, the dilution of a sample can cause a zinc-protein complex to dissociate, artificially increasing the concentration of low-molecular-weight species like zinc bis(histidinate).

Lack of Certified Reference Materials: There is a scarcity of certified reference materials for metal speciation in biological samples. This makes it difficult to validate analytical methods and ensure the accuracy and comparability of results between different laboratories.

Incomplete Separation: The vast number of potential zinc-binding ligands in biological systems makes complete chromatographic separation of all zinc species extremely difficult. researchgate.net Co-elution of different complexes can lead to inaccurate identification and quantification.

Addressing these challenges requires careful method development, including sophisticated sample pre-treatment techniques to remove interfering matrix components while preserving the original species distribution, and the use of advanced, highly sensitive hyphenated analytical systems. rsc.org

Q & A

Basic: What experimental methodologies are recommended for synthesizing Zinc bis(histidinate) and confirming its structural integrity?

Answer:

Synthesis typically involves reacting stoichiometric amounts of zinc salts (e.g., Zn(OCOCF₃)₂) with histidine derivatives under controlled pH and temperature. Structural confirmation requires X-ray crystallography for precise coordination geometry analysis, supplemented by NMR spectroscopy to verify ligand binding and purity. Thermogravimetric analysis (TGA) can assess hydration states, while elemental analysis validates stoichiometry. For reproducibility, ensure ligand-to-metal ratios are strictly maintained, as deviations can alter catalytic properties .

Basic: How should researchers assess the stability and purity of Zinc bis(histidinate) under varying experimental conditions?

Answer:

Stability testing should include:

- Long-term storage trials (e.g., 9-month stability in air, as demonstrated for analogous zinc complexes) .